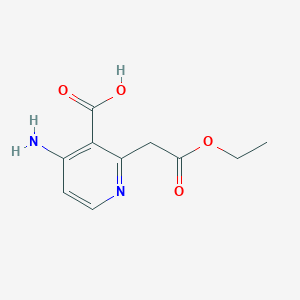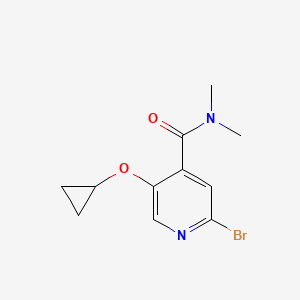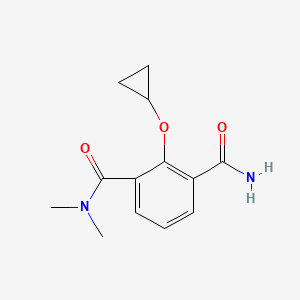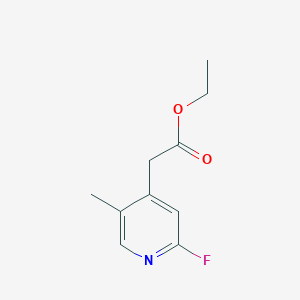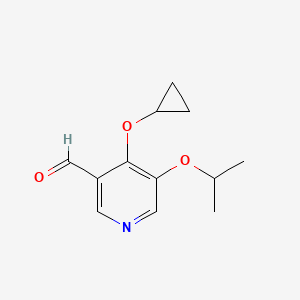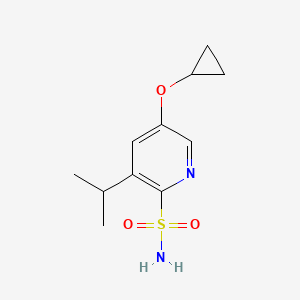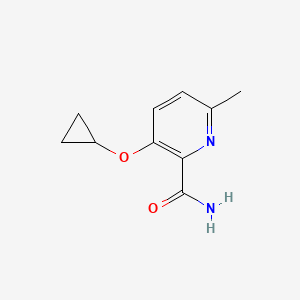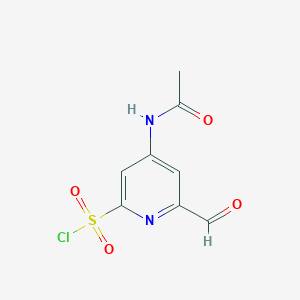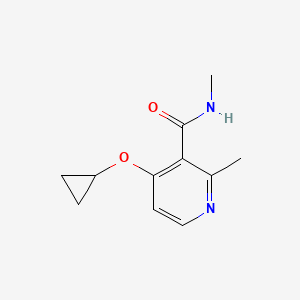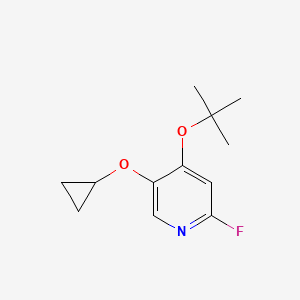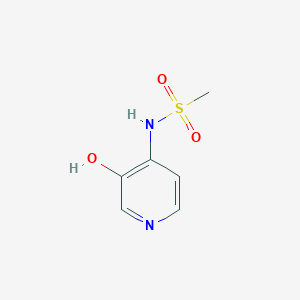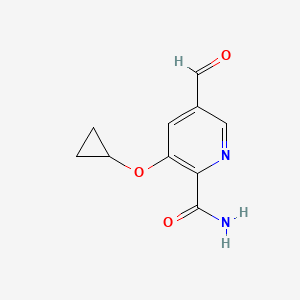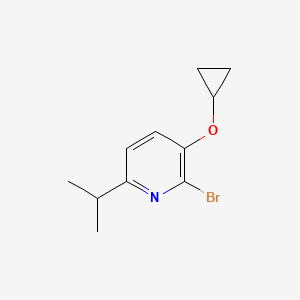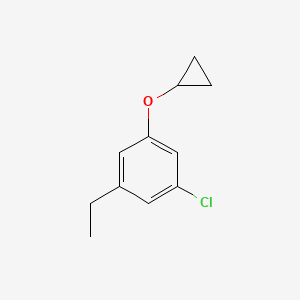
1-Chloro-3-cyclopropoxy-5-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-cyclopropoxy-5-ethylbenzene is an organic compound with the molecular formula C11H13ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a cyclopropoxy group, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-cyclopropoxy-5-ethylbenzene can be achieved through a multi-step process involving electrophilic aromatic substitution reactions. One possible route involves the following steps:
Chlorination: Benzene is chlorinated to form chlorobenzene using chlorine gas in the presence of a catalyst such as ferric chloride.
Ethylation: Chlorobenzene undergoes Friedel-Crafts alkylation with ethyl chloride in the presence of aluminum chloride to form 1-chloro-3-ethylbenzene.
Cyclopropoxylation: The final step involves the introduction of the cyclopropoxy group. This can be achieved by reacting 1-chloro-3-ethylbenzene with cyclopropyl alcohol in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-cyclopropoxy-5-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or reduce the cyclopropoxy group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or thiol compounds in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of 1-hydroxy-3-cyclopropoxy-5-ethylbenzene, 1-amino-3-cyclopropoxy-5-ethylbenzene, or 1-thio-3-cyclopropoxy-5-ethylbenzene.
Oxidation: Formation of 1-chloro-3-cyclopropoxy-5-carboxybenzene or 1-chloro-3-cyclopropoxy-5-formylbenzene.
Reduction: Formation of 1-cyclopropoxy-3-ethylbenzene or 1-chloro-3-cyclopropoxy-5-ethylcyclohexane.
Scientific Research Applications
1-Chloro-3-cyclopropoxy-5-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific therapeutic targets.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 1-Chloro-3-cyclopropoxy-5-ethylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropoxy group can enhance the compound’s binding affinity to certain molecular targets, while the chlorine atom can influence its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-cyclopropoxybenzene: Similar structure but lacks the ethyl group, which may affect its reactivity and applications.
1-Chloro-3-ethylbenzene:
1-Chloro-3-methoxy-5-ethylbenzene: Contains a methoxy group instead of a cyclopropoxy group, leading to different chemical behavior and applications.
Uniqueness
1-Chloro-3-cyclopropoxy-5-ethylbenzene is unique due to the presence of both the cyclopropoxy and ethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C11H13ClO |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
1-chloro-3-cyclopropyloxy-5-ethylbenzene |
InChI |
InChI=1S/C11H13ClO/c1-2-8-5-9(12)7-11(6-8)13-10-3-4-10/h5-7,10H,2-4H2,1H3 |
InChI Key |
JHDKLDCWDPBNKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)Cl)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


